molecular formula C24H24N4O2S2 B11455625 N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

Cat. No.: B11455625
M. Wt: 464.6 g/mol
InChI Key: PTRTXMXUOVRROF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide, often referred to as “m-MTDATA,” is a starburst π-conjugated molecule. It is based on triphenylamine (TPA) building blocks and is widely used in optoelectronic devices due to its excellent electron-donor characteristics .

Preparation Methods

Synthetic Routes:: The synthetic route for m-MTDATA involves assembling the complex structure from simpler precursors. While I don’t have specific details on the exact synthetic steps, it typically includes reactions like condensation, cyclization, and functional group transformations.

Reaction Conditions:: The reaction conditions may vary, but they likely involve suitable solvents, catalysts, and temperature control.

Industrial Production:: Industrial production methods for m-MTDATA are proprietary and may involve large-scale synthesis using optimized conditions. Unfortunately, I don’t have access to specific industrial protocols.

Chemical Reactions Analysis

Types of Reactions:: m-MTDATA can undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify its electronic structure.

    Reduction: Reduction reactions affecting its electron density.

    Substitution: Substituting functional groups on the aromatic rings.

Common Reagents and Conditions:: Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). Reaction conditions depend on the specific transformation.

Major Products:: The major products formed during these reactions could include derivatives of m-MTDATA with altered properties.

Scientific Research Applications

m-MTDATA finds applications in various fields:

    Optoelectronics: Used in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells).

    Sensors: Its electron-donating properties make it suitable for chemical sensors.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism by which m-MTDATA exerts its effects depends on its application context. In OLEDs, for instance, it acts as an electron donor, facilitating charge transport and light emission.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, m-MTDATA’s uniqueness lies in its starburst structure, combining TPA units with additional N atoms. Comparing it to other π-conjugated systems would reveal its distinctive features.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H24N4O2S2/c1-13-5-7-15(8-6-13)28-18(29)11-31-23-21-20(25-12-26-23)19-16-9-24(3,4)30-10-17(16)14(2)27-22(19)32-21/h5-8,12H,9-11H2,1-4H3,(H,28,29)

InChI Key

PTRTXMXUOVRROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC4=NC(=C5COC(CC5=C34)(C)C)C

Origin of Product

United States

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